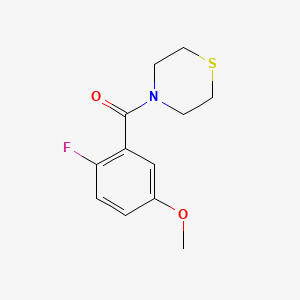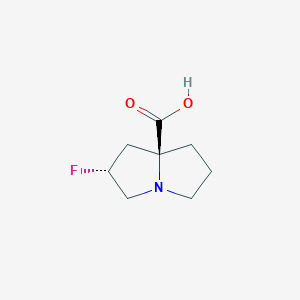
4-(5-Bromo-2-fluorobenzyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Bromo-2-fluorobenzyl)benzaldehyde is an organic compound with the molecular formula C14H10BrFO It is a derivative of benzaldehyde, where the benzyl group is substituted with bromine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-fluorobenzyl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-2-fluorobenzyl bromide and benzaldehyde.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 5-bromo-2-fluorobenzyl bromide is reacted with benzaldehyde in the presence of the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Bromo-2-fluorobenzyl)benzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate.
Reduction Reactions: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like arylboronic acids.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted benzyl derivatives.
Oxidation: Formation of 4-(5-Bromo-2-fluorobenzyl)benzoic acid.
Reduction: Formation of 4-(5-Bromo-2-fluorobenzyl)benzyl alcohol.
Aplicaciones Científicas De Investigación
4-(5-Bromo-2-fluorobenzyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(5-Bromo-2-fluorobenzyl)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-fluorobenzaldehyde: A closely related compound with similar reactivity but lacking the benzyl group.
5-Bromo-2-fluorobenzyl bromide: Another related compound used as a starting material in the synthesis of 4-(5-Bromo-2-fluorobenzyl)benzaldehyde.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms on the benzyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C14H10BrFO |
|---|---|
Peso molecular |
293.13 g/mol |
Nombre IUPAC |
4-[(5-bromo-2-fluorophenyl)methyl]benzaldehyde |
InChI |
InChI=1S/C14H10BrFO/c15-13-5-6-14(16)12(8-13)7-10-1-3-11(9-17)4-2-10/h1-6,8-9H,7H2 |
Clave InChI |
QGXYIDHOCZRDFD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=C(C=CC(=C2)Br)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[(1R,3R,5R)-2-Azabicyclo[3.1.0]hexan-3-YL]methanol hydrochloride](/img/structure/B14028417.png)



![(Benzo[d][1,3]dioxol-5-ylmethyl)chlorotriphenylphosphorane](/img/structure/B14028439.png)

